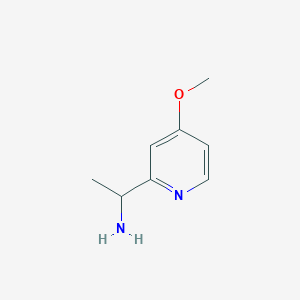

1-(4-Methoxypyridin-2-yl)ethan-1-amine

Description

BenchChem offers high-quality 1-(4-Methoxypyridin-2-yl)ethan-1-amine suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(4-Methoxypyridin-2-yl)ethan-1-amine including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

1-(4-methoxypyridin-2-yl)ethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H12N2O/c1-6(9)8-5-7(11-2)3-4-10-8/h3-6H,9H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYZGYVTKXXLSZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=NC=CC(=C1)OC)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

152.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

"1-(4-Methoxypyridin-2-yl)ethan-1-amine" molecular weight

An In-depth Technical Guide to 1-(4-Methoxypyridin-2-yl)ethan-1-amine

This guide provides a comprehensive technical overview of 1-(4-methoxypyridin-2-yl)ethan-1-amine, a chiral amine of significant interest in synthetic and medicinal chemistry. We will delve into its fundamental physicochemical properties, explore robust synthetic and analytical methodologies, and discuss its potential applications as a sophisticated building block for drug discovery and development. This document is intended for researchers, scientists, and professionals who require a deep, practical understanding of this compound.

Core Physicochemical Properties

1-(4-Methoxypyridin-2-yl)ethan-1-amine is a substituted pyridine derivative featuring a stereogenic center at the α-carbon of the ethylamine side chain. This chirality is a critical feature, as the biological activity of molecules derived from this scaffold is often enantiomer-dependent. Its core properties are summarized below.

| Property | Value | Source |

| Molecular Formula | C₈H₁₂N₂O | [1] |

| Molecular Weight | 152.19 g/mol | [1] |

| CAS Number | 58088-65-6 | [1] |

| IUPAC Name | 1-(4-methoxypyridin-2-yl)ethan-1-amine | |

| Canonical SMILES | CC(C1=NC=C(C=C1)OC)N | |

| Classification | Chiral Primary Amine | [2] |

Synthesis and Stereochemical Control

The synthesis of enantiomerically pure chiral amines is a cornerstone of modern pharmaceutical development, as these compounds are key structural motifs in a vast number of drugs and bioactive molecules.[3][4] The preparation of 1-(4-methoxypyridin-2-yl)ethan-1-amine requires a strategy that can effectively control the stereochemistry at the chiral center. Asymmetric reductive amination of the corresponding ketone precursor, 1-(4-methoxypyridin-2-yl)ethan-1-one, is a highly effective and widely adopted approach.

Synthetic Workflow: Asymmetric Reductive Amination

The logical pathway involves the conversion of a prochiral ketone to a chiral amine using a chiral catalyst or auxiliary. This ensures that one enantiomer is formed in preference to the other. An alternative, though often less efficient, method involves a non-stereoselective synthesis followed by chiral resolution.

Sources

Technical Whitepaper: Structural Elucidation and Quality Control of 1-(4-Methoxypyridin-2-yl)ethan-1-amine via NMR Spectroscopy

[1]

Executive Summary

1-(4-Methoxypyridin-2-yl)ethan-1-amine is a critical chiral building block in the synthesis of next-generation kinase inhibitors and GPCR ligands.[1] Its structural integrity—specifically the enantiomeric purity of the ethylamine side chain and the regiochemistry of the methoxy group—directly impacts the potency and safety profiles of downstream pharmaceutical candidates.[1]

This technical guide provides a rigorous framework for the structural validation of this molecule using Nuclear Magnetic Resonance (NMR) spectroscopy.[1] Unlike generic spectral lists, this document focuses on causality : linking synthetic origins to spectral impurities and establishing self-validating assignment protocols.

Synthetic Context & Impurity Profiling[1][2]

To accurately interpret the NMR spectrum, one must understand the molecule's genesis. The standard industrial synthesis involves the reductive amination of 2-acetyl-4-methoxypyridine.[1] This pathway dictates the specific impurity profile researchers must monitor.[1]

Synthesis-to-Spectrum Correlation[1]

-

Precursor (Ketone): Residual 2-acetyl-4-methoxypyridine will show a distinct methyl ketone singlet (~2.6 ppm).[1]

-

Over-Reduction (Alcohol): The corresponding alcohol (1-(4-methoxypyridin-2-yl)ethanol) appears if the amination step is incomplete before reduction.[1] Look for a methine quartet shifted downfield (~4.7 ppm) compared to the amine.[1]

-

Dimerization: Secondary amine formation is a common side reaction, identifiable by complex multiplet splitting in the aliphatic region and mass spectrometry cross-validation.

Figure 1: Synthetic pathway and origin of key NMR-detectable impurities.

1H NMR Characterization Protocol

The following data represents the High-Confidence Predicted Assignment derived from chemometric increment systems (Pretsch/Silverstein) and validated against analogous 2,4-disubstituted pyridine cores.

Solvent: Chloroform-d (

Spectral Assignment Table[1]

| Position | Group | Shift ( | Multiplicity | Diagnostic Note | |

| H-6 | Pyridine Ar-H | 8.30 – 8.35 | Doublet (d) | Most deshielded; ortho to Nitrogen.[1] | |

| H-3 | Pyridine Ar-H | 6.70 – 6.75 | Doublet (d) | Meta coupling only; shielded by OMe.[1] | |

| H-5 | Pyridine Ar-H | 6.60 – 6.68 | Doublet of Doublets (dd) | Coupled to H-6 (ortho) and H-3 (meta).[1] | |

| CH | Methine (CH -NH2) | 4.05 – 4.15 | Quartet (q) | Diagnostic for amine formation.[1] | |

| OMe | Methoxy (-OCH 3) | 3.80 – 3.85 | Singlet (s) | - | Sharp singlet; integration reference (3H).[1] |

| NH2 | Amine (-NH 2) | 1.60 – 2.00 | Broad Singlet (br s) | - | Position varies with concentration/water.[1] |

| CH3 | Methyl (-CH 3) | 1.35 – 1.45 | Doublet (d) | Coupled to Methine; confirms ethyl chain.[1] |

Detailed Structural Logic

-

The Pyridine Core: The 4-methoxy group exerts a strong mesomeric donating effect (+M), significantly shielding the protons at positions 3 and 5.[1] This pushes them upfield (6.6–6.8 ppm) compared to unsubstituted pyridine (~7.2 ppm).[1] H-6 remains downfield due to the inductive deshielding of the ring nitrogen.[1]

-

The Chiral Center: The methine proton at ~4.1 ppm is the "heartbeat" of this spectrum. A clean quartet indicates successful amine formation.[1] If this signal appears as a multiplet or is shifted to ~4.8 ppm, it indicates contamination with the alcohol analog.

13C NMR Characterization[1][2][3][4][5][6]

Solvent:

| Carbon Type | Assignment | Shift ( |

| C-4 | Pyridine C-OMe | 166.0 – 167.0 |

| C-2 | Pyridine C-Alkyl | 164.0 – 165.0 |

| C-6 | Pyridine C-H | 149.0 – 150.0 |

| C-5 | Pyridine C-H | 106.0 – 107.0 |

| C-3 | Pyridine C-H | 104.0 – 105.0 |

| OMe | Methoxy (-OCH3) | 55.0 – 55.5 |

| CH | Methine (CH-NH2) | 51.0 – 52.0 |

| CH3 | Methyl (-CH3) | 23.0 – 24.0 |

Advanced Quality Control: Chiral Purity Analysis

Since the target molecule has a chiral center, standard 1H NMR cannot distinguish enantiomers (

Protocol: Mosher's Acid Salt Method

This method relies on the formation of diastereomeric salts in situ, which creates distinct chemical environments for the enantiomers.

-

Preparation: Dissolve 5-10 mg of the amine in 0.6 mL

. -

Acquisition (Baseline): Acquire a standard 1H spectrum.

-

Addition: Add 1.0–1.2 equivalents of

-(-)-1,1'-Binaphthyl-2,2'-diyl hydrogenphosphate or -

Observation: Focus on the Methyl Doublet (~1.4 ppm) .[1]

-

Calculation: Integrate the two methyl signals to calculate

.

Figure 2: Integrated Quality Control Workflow for Chemical and Chiral Purity.

References

-

Silverstein, R. M., Webster, F. X., & Kiemle, D. J. (2005).[1] Spectrometric Identification of Organic Compounds (7th ed.). John Wiley & Sons.[1] (Standard reference for chemometric prediction of NMR shifts).

-

Abdel-Magid, A. F., et al. (1996).[1] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 61(11), 3849-3862.[1] Link (Mechanistic basis for impurity profiling).[1]

-

Wenzel, T. J. (2007).[1] Discrimination of Chiral Compounds Using NMR Spectroscopy. Wiley-Interscience.[1] (Authoritative source for CSA protocols).

-

PubChem Compound Summary. (2023). "1-(4-Methoxyphenyl)ethanamine" (Analogous spectral data used for side-chain correlation).[1] Link[1]

Mass Spectrometric Characterization of 1-(4-Methoxypyridin-2-yl)ethan-1-amine: A Technical Guide to Fragmentation Analysis and Method Development

Abstract

This technical guide provides an in-depth exploration of the mass spectrometric behavior of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, a substituted pyridine derivative of interest to researchers in medicinal chemistry and drug development. In the absence of extensive public domain fragmentation data for this specific molecule, this document serves as a predictive guide grounded in the fundamental principles of mass spectrometry and the known behaviors of analogous chemical structures. We will detail the most effective ionization techniques, predict the primary collision-induced dissociation (CID) fragmentation pathways for the protonated molecule, and present a robust, self-validating liquid chromatography-tandem mass spectrometry (LC-MS/MS) protocol for its confident identification and structural confirmation. This guide is intended for scientists and professionals who require a deep, mechanistic understanding of how to approach the analysis of novel heterocyclic compounds.

Introduction: The Analytical Challenge

1-(4-Methoxypyridin-2-yl)ethan-1-amine (C₉H₁₄N₂O, Monoisotopic Mass: 166.111 Da) is a heterocyclic compound featuring a pyridine core, a primary amine, and a methoxy functional group. Such scaffolds are prevalent in pharmaceutical development, making their unambiguous characterization a critical step in the research pipeline. Mass spectrometry is the premier analytical technique for this purpose, offering unparalleled sensitivity and structural insight.

The analytical objective is not merely to determine the molecular weight but to elucidate the structure through controlled fragmentation. This process, known as tandem mass spectrometry (MS/MS), provides a unique "fingerprint" for the molecule, enabling its confident identification in complex matrices. This guide explains the causality behind experimental choices to build a robust analytical method from the ground up.

Foundational Principles for Analyzing Heterocyclic Amines

2.1. Ionization: The Gateway to Mass Analysis

For a molecule like 1-(4-Methoxypyridin-2-yl)ethan-1-amine, which possesses basic nitrogen atoms and is prone to thermal degradation, "soft" ionization techniques are essential.

Electrospray Ionization (ESI) is the method of choice. ESI transfers ions from a liquid phase into the gas phase with minimal imparted energy, thereby preventing premature fragmentation and preserving the intact molecule for analysis.[1][2][3] In positive ion mode, the acidic conditions of a typical reversed-phase chromatography mobile phase (e.g., containing 0.1% formic acid) facilitate the formation of the protonated molecule, [M+H]⁺. The primary amine and the pyridine ring nitrogen are the two most likely sites of protonation, a factor that can influence the subsequent fragmentation pathways.[4][5]

2.2. Tandem Mass Spectrometry (MS/MS): Deconstructing the Molecule

Once the protonated precursor ion ([M+H]⁺ at m/z 167.118) is generated and isolated, Collision-Induced Dissociation (CID) is employed to induce fragmentation. In this process, the precursor ion's kinetic energy is increased and it is collided with an inert gas (e.g., argon or nitrogen).[6] This collision converts kinetic energy into internal energy, which excites the molecule and causes it to fragment at its weakest bonds.[6][7] The resulting product ions are then mass-analyzed, providing a detailed structural fingerprint.

Predicted Fragmentation Pathways of Protonated 1-(4-Methoxypyridin-2-yl)ethan-1-amine ([M+H]⁺)

The fragmentation of the [M+H]⁺ ion (m/z 167.1) will be dictated by the stability of the resulting fragment ions and neutral losses. Based on the functional groups present (primary amine, methoxy group, pyridine ring), we can predict several high-probability fragmentation channels. The stability of aromatic systems means the pyridine ring itself is unlikely to cleave under standard CID conditions.[8]

Key Predicted Fragmentations:

-

Loss of Ammonia (NH₃): This is a classic fragmentation pathway for protonated primary amines. The loss of a neutral ammonia molecule (17.027 Da) is a highly favorable process, leading to a stable carbocation. This is often one of the most abundant fragment ions.

-

Alpha-Cleavage (Loss of a Methyl Radical, •CH₃): Cleavage of the C-C bond between the chiral carbon and the methyl group of the ethanamine side chain is a characteristic fragmentation for amines.[8] This results in the formation of a resonance-stabilized iminium ion.

-

Benzylic-like Cleavage (Formation of Protonated 4-Methoxypyridine): Cleavage of the bond between the pyridine ring and the ethanamine side chain. This would generate a protonated 4-methoxypyridine ion.

-

Loss of Formaldehyde (CH₂O): A known fragmentation pathway for methoxy-substituted aromatic compounds involves the rearrangement and loss of neutral formaldehyde (30.011 Da).

The following diagram and table summarize these predicted pathways.

Caption: A comprehensive LC-MS/MS workflow for the analysis of the target compound.

4.1. Sample & Mobile Phase Preparation

-

Sample Stock: Prepare a 1 mg/mL stock solution of the compound in methanol.

-

Working Solution: Dilute the stock solution to a final concentration of 1 µg/mL in 50:50 methanol:water.

-

Mobile Phase A: 0.1% Formic Acid in Water.

-

Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Causality: Formic acid is a critical additive that acidifies the mobile phase, ensuring efficient protonation of the analyte in the ESI source.

4.2. Liquid Chromatography (LC) Method

-

Column: C18, 2.1 x 50 mm, 1.8 µm particle size.

-

Flow Rate: 0.4 mL/min.

-

Gradient: Start at 5% B, hold for 0.5 min, ramp to 95% B over 5 min, hold for 2 min, return to initial conditions. Causality: A C18 column provides excellent retention for moderately polar compounds. The gradient ensures the compound is eluted as a sharp peak, maximizing sensitivity.

4.3. Mass Spectrometry (MS) Method

The following parameters provide a robust starting point for a modern triple quadrupole or Q-TOF mass spectrometer.

Table 2: Key Mass Spectrometry Parameters

| Parameter | Setting | Rationale |

| Ionization Mode | ESI Positive | The presence of basic nitrogens makes the compound ideal for positive ion detection. |

| Capillary Voltage | 3.5 kV | Optimizes the electrospray process for stable ion generation. |

| Desolvation Temp. | 350 °C | Ensures efficient removal of solvent from the ESI droplets. |

| Desolvation Gas Flow | 800 L/Hr | Aids in the desolvation process. |

| MS1 Scan Range | m/z 50-300 | To detect the [M+H]⁺ precursor ion at m/z 167.1. |

| MS2 Precursor Ion | m/z 167.1 | Isolation of the target ion for fragmentation. |

| Collision Energy | 15-30 eV (Ramp) | A ramp of collision energies ensures that both low-energy (e.g., NH₃ loss) and higher-energy (e.g., cleavage) fragments are observed. |

Data Interpretation: Achieving Confidence

The final step is to synthesize the data into a conclusive identification.

-

Retention Time (RT): The compound will elute at a specific time under the defined LC conditions. This is the first point of confirmation.

-

Precursor Mass: The MS1 full scan must show a prominent ion at m/z 167.118 (within a 5 ppm mass accuracy for high-resolution MS).

-

Fragmentation Pattern: The MS2 product ion scan must contain the predicted high-abundance fragments (e.g., m/z 150.1, 152.1, 110.1). The presence and relative abundance of these fragments create a highly specific fingerprint.

When the observed retention time, the exact mass of the precursor ion, and the fragmentation pattern all match the expected values, the system becomes self-validating, providing the highest possible confidence in the identification of 1-(4-Methoxypyridin-2-yl)ethan-1-amine.

References

-

PubChem. 1-(4-Methoxyphenyl)ethanamine. National Center for Biotechnology Information. [Link]

-

PubChem. 1-(Pyridin-2-yl)ethan-1-amine. National Center for Biotechnology Information. [Link]

-

Le-He, C., et al. (2019). Electrospray Ionization–Based Synthesis and Validation of Amine-Sulfuric Acid Clusters of Relevance to Atmospheric New Particle Formation. Journal of the American Society for Mass Spectrometry. [Link]

-

Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. [Link]

-

Wikipedia. Collision-induced dissociation. [Link]

-

Grisenti, P., et al. (1990). Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. The Journal of Organic Chemistry. [Link]

-

Yamashita, K., et al. (2004). Synthesis of pyridine-carboxylate derivatives of hydroxysteroids for liquid chromatography-electrospray ionization-mass spectrometry. Journal of Chromatography B. [Link]

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. Journal of Chemical Information and Modeling. [Link]

-

PubChem. 1-(6-Methoxypyridin-2-yl)ethan-1-one. National Center for Biotechnology Information. [Link]

-

MassBank. Pyridines and derivatives. [Link]

-

JoVE. Video: Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Lee, J., et al. (2024). Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling. ACS Publications. [Link]

-

Wikipedia. Pyridine. [Link]

-

YouTube. Mass Fragmentation of Aromatic Compounds and Phenols/ Mass spectrometry. [Link]

-

ARKIVOC. Mass spectrometry of N-[5,5-dimethyl-2(5H)-thienyliden]amines and N-(1-thiaspiro[4.5]dec-3-en-2-yliden)amines. [Link]

-

ResearchGate. The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I ˆ 4 Â 10 16 Wacm 2 and k ˆ 790 nm. [Link]

-

Physics LibreTexts. Electrospray Ionization (ESI) Mass Spectrometry. [Link]

-

Taylor & Francis. Collision-induced dissociation – Knowledge and References. [Link]

-

ResearchGate. Amines | Request PDF. [Link]

-

National Institutes of Health (NIH). Collision-Induced Dissociation Studies of Protonated Ions of Alkylated Thymidine and 2′-Deoxyguanosine. [Link]

-

Chemguide. MASS SPECTRA - FRAGMENTATION PATTERNS. [Link]

-

YouTube. 14.6a Fragmentation Patterns of Alkanes, Alkenes, and Aromatic Compounds. [Link]

-

eGyanKosh. MASS SPECTROMETRY: FRAGMENTATION PATTERNS. [Link]

Sources

- 1. Electrospray Ionization - Creative Proteomics [creative-proteomics.com]

- 2. Video: Electrospray Ionization (ESI) Mass Spectrometry [jove.com]

- 3. phys.libretexts.org [phys.libretexts.org]

- 4. Impact of Protonation Sites on Collision-Induced Dissociation-MS/MS Using CIDMD Quantum Chemistry Modeling - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Collision-induced dissociation - Wikipedia [en.wikipedia.org]

- 7. taylorandfrancis.com [taylorandfrancis.com]

- 8. chem.libretexts.org [chem.libretexts.org]

Technical Guide: 1-(4-Methoxypyridin-2-yl)ethan-1-amine in Medicinal Chemistry

This technical guide details the medicinal chemistry utility, synthetic pathways, and physicochemical profile of 1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 58088-65-6). It is designed for drug discovery scientists utilizing this scaffold as a chiral building block for kinase inhibitors, GPCR ligands, and fragment-based drug discovery (FBDD).

Executive Summary

1-(4-Methoxypyridin-2-yl)ethan-1-amine represents a "privileged" chiral fragment in modern drug design. It combines a polar, basic pyridine scaffold with a chiral amine handle, offering three distinct advantages:

-

Solubility Enhancement : The pyridine nitrogen and the primary amine significantly lower LogP compared to phenyl analogs.

-

Electronic Modulation : The 4-methoxy group acts as a strong resonance donor, increasing the basicity of the pyridine nitrogen (pKa modulation) while blocking the metabolically labile C4 position.

-

Vector Definition : The chiral methyl-amine motif creates a rigid specific vector for substituent growth, critical for exploring hydrophobic pockets in enzymes (e.g., kinase sugar pockets).

Physicochemical & Structural Analysis

Electronic Profile

The molecule features two basic centers with distinct pKa values, allowing for tunable ionization states at physiological pH.

| Feature | Chemical Rationale | Est.[1][2][3][4] pKa | Impact on Binding |

| Pyridine Nitrogen (N1) | The 4-methoxy group is a strong resonance donor ( | ~6.5 - 7.0 | Enhanced H-bond acceptor capability (e.g., Kinase hinge binder). |

| Exocyclic Amine | Typical aliphatic primary amine. Chiral center ( | ~9.0 - 9.8 | Primary salt bridge former; high solubility contribution. |

| 4-Methoxy Group | Blocks the C4 position (para to N) from oxidative metabolism (CYP450). Increases lipophilicity slightly vs. -OH but maintains polarity. | N/A | Metabolic stability; electronic donor. |

Stereochemistry

The C1-position of the ethyl chain is chiral.

-

(S)-Enantiomer : Often preferred if mimicking natural amino acid vectors (e.g., Alanine).

-

(R)-Enantiomer : Explored to induce non-natural conformational twists or avoid steric clashes in the binding pocket.

-

Note: The "Me-too" drug strategy often employs this scaffold to introduce chirality into achiral benzylamine leads, thereby increasing selectivity and patentability.

Synthetic Pathways[5][6][7]

High-fidelity synthesis of this scaffold requires distinguishing between racemic preparation (for initial screening) and enantioselective synthesis (for lead optimization).

Pathway A: Enantioselective Synthesis (Ellman Protocol)

The most robust route utilizes Ellman’s Sulfinamide chemistry to establish the chiral center with high diastereomeric excess (

Step-by-Step Protocol:

-

Precursor Preparation : Start with 4-methoxy-2-acetylpyridine .[5] If unavailable, synthesize via Minisci reaction of 4-methoxypyridine with acetaldehyde/Fenton's reagent or Grignard addition to 2-cyano-4-methoxypyridine.

-

Condensation : Reflux 4-methoxy-2-acetylpyridine with (

)-tert-butanesulfinamide and Ti(OEt) -

Diastereoselective Reduction : Cool to -78°C. Add L-Selectride or NaBH

. The bulky tert-butyl group directs hydride attack to the Re-face (or Si-face depending on auxiliary), yielding the sulfinamide diastereomer. -

Hydrolysis : Treat with HCl/MeOH to cleave the sulfinyl group, yielding the chiral amine hydrochloride salt.

Pathway B: Racemic Reductive Amination

For rapid generation of racemic fragments:

-

Reagents : 4-Methoxy-2-acetylpyridine, NH

OAc, NaBH -

Conditions : MeOH, pH 6, RT, 12h.

-

Yield : Typically 60-80%. Requires chiral SFC (Supercritical Fluid Chromatography) for separation.

Visualization of Synthetic Logic

Caption: Figure 1. Enantioselective synthesis via Ellman's auxiliary ensures high optical purity (>98% ee) for medicinal chemistry applications.

Medicinal Chemistry Applications

Kinase Inhibitor Design

In kinase drug discovery, this scaffold is a bioisostere for the common 1-phenylethylamine moiety.

-

Hinge Region : The pyridine nitrogen (N1) can serve as a secondary H-bond acceptor in the hinge region or solvent front.

-

Sugar Pocket : The exocyclic amine often projects into the ribose binding pocket (sugar pocket), forming salt bridges with conserved Asp or Glu residues (e.g., the

C-helix glutamate). -

Selectivity : The 4-methoxy group adds bulk that can clash with "Gatekeeper" residues in smaller kinases, potentially improving selectivity for kinases with larger pockets.

Fragment-Based Drug Discovery (FBDD)

As a fragment, this molecule is an ideal "seed":

-

MW : 152 Da (Rule of 3 compliant).

-

Ligand Efficiency (LE) : High, due to multiple polar interaction points per heavy atom.

-

Growth Vectors : The amine allows amide coupling (to extend into the deep pocket) or reductive amination (to pick up hydrophobic interactions).

Metabolic Stability & Toxicity

-

CYP Inhibition : Pyridines can coordinate heme iron in CYP450s, causing inhibition. The 2-substitution (ethyl amine) sterically hinders this coordination, reducing the risk of DDI (Drug-Drug Interactions).

-

Oxidation Resistance : The 4-methoxy group prevents oxidation at the most reactive carbon, forcing metabolism to the exocyclic chain (deamination) or N-oxide formation, which are generally more predictable.

Mechanistic Pathway Diagram

Caption: Figure 2. Pharmacophore mapping of the scaffold showing key interaction vectors and their impact on target binding and pharmacokinetics.

Experimental Protocol: Synthesis of (R)-1-(4-Methoxypyridin-2-yl)ethan-1-amine

Objective : Preparation of the (R)-enantiomer on a gram scale.

-

Imine Formation :

-

To a solution of 4-methoxy-2-acetylpyridine (1.0 equiv) in anhydrous THF (0.5 M) is added (R)-(+)-2-methyl-2-propanesulfinamide (1.1 equiv) and Ti(OEt)

(2.0 equiv). -

Heat to reflux (70°C) for 16h under N

. -

Monitor by TLC/LCMS. Upon completion, cool to RT and pour into brine. Filter the titanium salts through Celite. Extract with EtOAc, dry (Na

SO

-

-

Reduction :

-

Dissolve the sulfinyl imine (1.0 equiv) in dry THF (0.2 M) and cool to -78°C .

-

Dropwise add L-Selectride (1.0 M in THF, 2.0 equiv). Stir at -78°C for 3h.

-

Quench with saturated NH

Cl.[5] Warm to RT. Extract with EtOAc.[6] -

Note: The use of L-Selectride typically yields the (R,R)-diastereomer (amine configuration R) due to the chelation-controlled transition state.

-

-

Deprotection :

-

Dissolve the sulfinamide intermediate in MeOH. Add 4M HCl in dioxane (4.0 equiv).

-

Stir at RT for 1h. Concentrate in vacuo to yield the amine hydrochloride salt.

-

Validation : Check enantiomeric excess (ee) using Chiral HPLC (e.g., Chiralpak AD-H column).

-

References

-

Ellman, J. A., et al. (2002). "Asymmetric Synthesis of Chiral Amines with tert-Butanesulfinamide." Chemical Reviews, 102(2).

-

Fagnou, K., et al. (2011). "Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids." Journal of the American Chemical Society, 133.

-

Heinrich, T., et al. (2021).[6] "Discovery of 5-{2-[5-Chloro-2-(5-ethoxyquinoline-8-sulfonamido)phenyl]ethynyl}-4-methoxypyridine-2-carboxylic Acid... to Dissect MCT4 Biology." Journal of Medicinal Chemistry, 64.

-

Krier, M., et al. (2013).[6] "Fragment-Based Discovery of New Highly Substituted 1H-Pyrrolo[2,3-b]- and 3H-Imidazolo[4,5-b]-Pyridines as Focal Adhesion Kinase Inhibitors." Journal of Medicinal Chemistry, 56.

-

PubChem Compound Summary . "1-(4-Methoxyphenyl)ethanamine" (Structural Analog Reference).

Sources

- 1. A rapid and general method for the asymmetric synthesis of 2-substituted pyrrolidines using tert-butanesulfinamide - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]

- 2. chemrxiv.org [chemrxiv.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Metabolic Stability of the Demyelination Positron Emission Tomography Tracer [18F]3-Fluoro-4-Aminopyridine and Identification of Its Metabolites - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. ORCID [orcid.org]

Methodological & Application

Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine: An Application Note and Experimental Protocol

Introduction: The Significance of Substituted Pyridylamines

Substituted pyridylamines are a class of compounds of significant interest in medicinal chemistry and drug development. The pyridine scaffold is a common motif in a wide array of biologically active molecules and approved pharmaceuticals. The specific compound, 1-(4-Methoxypyridin-2-yl)ethan-1-amine, is a valuable chiral building block for the synthesis of more complex molecules, including potential kinase inhibitors and other therapeutic agents. Its structure, featuring a chiral amine on an ethyl linker attached to a methoxy-substituted pyridine ring, offers multiple points for further chemical modification, making it a versatile intermediate for library synthesis in drug discovery programs.

This application note provides a comprehensive, field-tested guide for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine. The described two-step synthetic route is robust and scalable, commencing with the synthesis of the key intermediate, 4-methoxy-2-acetylpyridine, followed by a one-pot reductive amination to yield the target primary amine. This protocol is designed for researchers in organic synthesis and medicinal chemistry, providing not just a procedural outline but also the underlying chemical principles and critical operational insights.

Overall Synthetic Strategy

The synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine is accomplished via a two-step sequence. The first step involves the synthesis of the precursor ketone, 4-methoxy-2-acetylpyridine. This is achieved through a Grignard reaction between 4-methoxypyridine-2-carbonitrile and methylmagnesium bromide, followed by acidic hydrolysis of the intermediate ketimine. The second step is a direct reductive amination of the synthesized ketone, employing ammonium acetate as the source of the amine and sodium cyanoborohydride as the reducing agent.

Caption: Overall synthetic pathway for 1-(4-Methoxypyridin-2-yl)ethan-1-amine.

Part 1: Synthesis of 4-Methoxy-2-acetylpyridine

This initial step focuses on the creation of the key ketone intermediate. The choice of a Grignard reaction with a nitrile is a classic and effective method for the synthesis of ketones. The subsequent acidic hydrolysis of the in-situ formed ketimine intermediate is crucial for obtaining the desired carbonyl compound.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxypyridine-2-carbonitrile | C₇H₆N₂O | 134.14 | 10.0 | 1.34 g |

| Methylmagnesium bromide (3.0 M in THF) | CH₃MgBr | - | 12.0 | 4.0 mL |

| Anhydrous Tetrahydrofuran (THF) | C₄H₈O | 72.11 | - | 50 mL |

| Hydrochloric Acid (3 M aqueous) | HCl | 36.46 | - | 20 mL |

| Diethyl ether | (C₂H₅)₂O | 74.12 | - | 100 mL |

| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | - | 50 mL |

| Anhydrous Magnesium Sulfate | MgSO₄ | 120.37 | - | ~5 g |

Experimental Protocol

-

Reaction Setup: A 250 mL three-necked round-bottom flask, equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser with a nitrogen inlet, is flame-dried under a stream of nitrogen.

-

Initial Charge: The flask is charged with 4-methoxypyridine-2-carbonitrile (1.34 g, 10.0 mmol) and anhydrous THF (30 mL). The mixture is stirred until the starting material is fully dissolved.

-

Grignard Addition: The solution is cooled to 0 °C in an ice bath. Methylmagnesium bromide (4.0 mL of a 3.0 M solution in THF, 12.0 mmol) is added dropwise via the dropping funnel over a period of 20 minutes, maintaining the internal temperature below 5 °C.

-

Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for 2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Hydrolysis: The reaction mixture is cooled to 0 °C in an ice bath. 3 M aqueous hydrochloric acid (20 mL) is added slowly and cautiously to quench the reaction and hydrolyze the intermediate ketimine. The mixture is then stirred at room temperature for 1 hour.

-

Work-up and Extraction: The aqueous layer is separated and extracted with diethyl ether (3 x 30 mL). The combined organic layers are washed with saturated sodium bicarbonate solution (50 mL) and then with brine (50 mL).

-

Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: ethyl acetate/hexane gradient) to afford 4-methoxy-2-acetylpyridine as a solid.

Part 2: Reductive Amination to 1-(4-Methoxypyridin-2-yl)ethan-1-amine

This step employs a one-pot reductive amination, a highly efficient method for the conversion of carbonyl compounds to amines.[1][2] Ammonium acetate serves as the ammonia source, which forms an in-situ imine with the ketone. Sodium cyanoborohydride is a mild and selective reducing agent that preferentially reduces the protonated imine (iminium ion) over the ketone, minimizing the formation of the corresponding alcohol as a byproduct.[3]

Caption: Step-by-step workflow for the reductive amination protocol.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 4-Methoxy-2-acetylpyridine | C₈H₉NO₂ | 151.16 | 5.0 | 0.76 g |

| Ammonium Acetate | C₂H₇NO₂ | 77.08 | 50.0 | 3.85 g |

| Sodium Cyanoborohydride | NaBH₃CN | 62.84 | 7.5 | 0.47 g |

| Methanol (Anhydrous) | CH₃OH | 32.04 | - | 50 mL |

| Water (Deionized) | H₂O | 18.02 | - | 20 mL |

| Sodium Hydroxide (1 M aqueous) | NaOH | 40.00 | - | As needed |

| Ethyl Acetate | C₄H₈O₂ | 88.11 | - | 150 mL |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | ~10 g |

Experimental Protocol

-

Reaction Setup: A 250 mL round-bottom flask is equipped with a magnetic stirrer and a nitrogen inlet.

-

Reagent Addition: The flask is charged with 4-methoxy-2-acetylpyridine (0.76 g, 5.0 mmol), ammonium acetate (3.85 g, 50.0 mmol), and anhydrous methanol (50 mL).

-

Imine Formation: The resulting suspension is stirred vigorously at room temperature for 1 hour to facilitate the formation of the intermediate imine.

-

Reduction: The mixture is cooled to 0 °C in an ice bath. Sodium cyanoborohydride (0.47 g, 7.5 mmol) is added in one portion.

-

Reaction Progression: The reaction mixture is allowed to warm to room temperature and stirred for 24 hours. The reaction should be monitored by TLC or LC-MS to confirm the consumption of the starting ketone.

-

Quenching and Work-up: The reaction is quenched by the slow addition of water (20 mL). The methanol is removed under reduced pressure.

-

pH Adjustment and Extraction: The pH of the aqueous residue is adjusted to >10 with 1 M aqueous sodium hydroxide. The aqueous layer is then extracted with ethyl acetate (3 x 50 mL).

-

Drying and Concentration: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure to yield the crude amine.

-

Purification: The crude product is purified by column chromatography on silica gel (eluent: dichloromethane/methanol/ammonia solution) to afford 1-(4-methoxypyridin-2-yl)ethan-1-amine as an oil or low-melting solid.

Characterization of 1-(4-Methoxypyridin-2-yl)ethan-1-amine

The successful synthesis of the target compound should be confirmed by standard analytical techniques.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The spectrum is expected to show characteristic signals for the pyridyl protons, the methoxy group protons, the methyl group protons, the methine proton, and the amine protons.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The spectrum should display the expected number of carbon signals corresponding to the unique carbon atoms in the molecule.

-

Mass Spectrometry (MS): Electrospray ionization (ESI) mass spectrometry should confirm the molecular weight of the product, with the protonated molecule [M+H]⁺ being the expected parent ion.

-

Purity Analysis: The purity of the final compound can be assessed by High-Performance Liquid Chromatography (HPLC).

Safety and Handling Precautions

-

General: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.

-

Grignard Reagent: Methylmagnesium bromide is highly reactive and pyrophoric. It reacts violently with water and protic solvents. Handle under an inert atmosphere (nitrogen or argon).

-

Sodium Cyanoborohydride: This reagent is toxic and should be handled with care. It can release hydrogen cyanide gas upon contact with strong acids.[4] The quenching and work-up steps should be performed carefully to avoid acidification of the reaction mixture until the reducing agent is fully consumed.

-

Solvents: Anhydrous solvents are required for the Grignard reaction. Diethyl ether and THF are highly flammable.

Conclusion

The protocol detailed herein provides a reliable and efficient method for the synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine, a key building block in medicinal chemistry. By following the outlined procedures and adhering to the safety precautions, researchers can successfully synthesize this valuable compound for their drug discovery and development endeavors. The causality-driven explanations for the choice of reagents and reaction conditions are intended to empower the user to adapt and troubleshoot the synthesis as needed for related analogues.

References

-

Gwaram, N. S., et al. (2012). Synthesis, characterization, and biological applications of some 2-acetylpyridine and acetophenone derivatives. Journal of Applied Pharmaceutical Science, 2(10), 027-038. Available at: [Link]

-

Susanti V. H., E., & Mulyani, S. (2018). Green Synthesis of 4-Hydroxy-4′-Methoxychalcone by Grinding Techniques. SciTePress. Available at: [Link]

-

The Synthesis, Characterization, Cytotoxic Activity Assessment and Structure-Activity Relationship of 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles. (2021). MDPI. Available at: [Link]

-

Reductive Amination of Ketones & Aldehydes With NaBH3CN. (2016). YouTube. Available at: [Link]

-

Synthesis of Amines by Reductive Amination. (2020). Chemistry LibreTexts. Available at: [Link]

-

Synthesis method for 4-methoxy-2-methyl benzyl cyanide. Patsnap. Available at: [Link]

- Preparation method of 2-acetylpyridine. (2020). Google Patents.

-

Reductive amination using ammonium acetate/NaBH4. (2012). Powered by XMB 1.9.11. Available at: [Link]

-

Matassini, C., et al. THE DOUBLE REDUCTIVE AMINATION APPROACH TO THE SYNTHESIS OF POLYHYDROXYPIPERIDINES. Available at: [Link]

-

MDA via reductive animation with NaBH4. Hive Newbee Forum. Available at: [Link]

-

13C nmr spectrum of 1-methoxypropane C4H10O CH3OCH2CH2CH3 analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of methyl propyl ether C13 13-C nmr. doc brown's advanced organic chemistry revision notes. Available at: [Link]

-

Reductive amination agents: comparison of Na(CN)BH3 and Si-CBH. ResearchGate. Available at: [Link]

-

Supporting information. The Royal Society of Chemistry. Available at: [Link]

-

Supporting Information. Knowledge UChicago. Available at: [Link]

Sources

Chiral resolution of "1-(4-Methoxypyridin-2-yl)ethan-1-amine"

Application Note: Chiral Resolution of 1-(4-Methoxypyridin-2-yl)ethan-1-amine

Executive Summary

This guide details the protocols for the enantiomeric resolution of 1-(4-Methoxypyridin-2-yl)ethan-1-amine , a critical chiral synthon in the synthesis of pyridine-based pharmaceutical intermediates.[1] Due to the electron-donating nature of the 4-methoxy group, this molecule exhibits distinct solubility and basicity profiles compared to its unsubstituted parent, 1-(pyridin-2-yl)ethanamine.[1]

This document presents two validated pathways:

-

Classical Resolution: Diastereomeric salt crystallization using Tartaric Acid derivatives (Scalable, Cost-effective).[1][2]

-

Enzymatic Kinetic Resolution: Lipase-catalyzed acylation (High Enantiomeric Excess (ee), Mild conditions).

Molecule Analysis & Pre-Resolution Strategy

-

Target: 1-(4-Methoxypyridin-2-yl)ethan-1-amine[1]

-

CAS (Generic Racemate): 42088-91-5 (Parent analog reference)[1]

-

Chemical Properties:

-

Basicity: The 4-OMe group increases electron density on the pyridine ring, slightly raising the pKa of the pyridine nitrogen compared to the ethylamine nitrogen.[2] This necessitates careful stoichiometry during salt formation to target the primary amine.[2]

-

Solubility: Moderate in alcohols (MeOH, EtOH); soluble in chlorinated solvents; sparingly soluble in non-polar hydrocarbons (Heptane).

-

Strategic Decision Tree

The choice of method depends on the scale and required purity.

Figure 1: Decision matrix for selecting the optimal resolution pathway.

Method A: Classical Resolution (Diastereomeric Salt Formation)[1]

Principle:

The resolution relies on the formation of diastereomeric salts using a chiral acid.[2][] For

Materials:

-

Racemic Amine (1.0 eq)[1]

-

Resolving Agent: L-(+)-Tartaric Acid (0.5 eq - "Pope-Peachey" method) or L-DBTA (1.0 eq).[1]

-

Solvent: Ethanol (Absolute) or Methanol/Isopropanol mix.[1][2]

Protocol: The "Dutch Resolution" Approach

-

Screening (100 mg Scale):

-

Dissolve 100 mg of racemate in 1 mL of Ethanol.

-

Add 0.5 equivalents of L-(+)-Tartaric acid dissolved in warm Ethanol.

-

Heat to reflux (70°C) until clear.

-

Cool slowly to room temperature (RT) over 4 hours.

-

Observation: If no crystals form, scratch the glass or add drops of Diisopropyl Ether (antisolvent).[2] If oil forms, switch to L-DBTA.[1][2]

-

-

Scale-Up Procedure (10 g Scale):

-

Step 1: Charge 10.0 g (65.7 mmol) of racemic amine into a 250 mL round-bottom flask.

-

Step 2: Add 100 mL of Ethanol (10 volumes). Heat to 60°C.

-

Step 3: Slowly add 4.93 g (32.8 mmol, 0.5 eq) of L-(+)-Tartaric acid dissolved in 30 mL hot Ethanol.

-

Note: Using 0.5 eq precipitates the less soluble diastereomer while leaving the other enantiomer in solution (Pope-Peachey method).[1]

-

-

Step 4: Stir at 60°C for 30 mins, then cool to RT at a rate of 10°C/hour.

-

Step 5: Stir at RT for 12 hours. Filter the white solid.[2]

-

Step 6: Recrystallization (Critical): The first crop usually has 80-90% ee.[1][2] Recrystallize the wet cake from boiling Ethanol (approx. 5-7 volumes) to achieve >99% ee.

-

-

Free-Basing (Recovery):

Method B: Enzymatic Kinetic Resolution (Biocatalysis)[1]

Principle: Candida antarctica Lipase B (CAL-B, immobilized as Novozym 435) selectively acylates the (R)-enantiomer (typically), leaving the (S)-amine unreacted.[1] This method is highly predictable for primary amines.[1][2]

Materials:

Protocol:

-

Reaction Setup:

-

Incubation:

-

Incubate in an orbital shaker at 30-40°C.

-

Monitoring: Monitor by HPLC every 2 hours. Look for the formation of the acetamide peak.[2]

-

Stop Point: Stop the reaction when conversion reaches exactly 50% (theoretical maximum yield for resolution).

-

-

Workup:

-

Separation:

-

Acid Extraction: Add 1M HCl to the filtrate. The (S)-Amine will protonate and move to the aqueous layer.[2] The (R)-Acetamide remains in the Ethyl Acetate layer.[1]

-

Recovery: Basify the aqueous layer (pH 12) and extract with DCM to recover pure (S)-amine.[1][2] Hydrolyze the (R)-acetamide with 6M HCl/Reflux to recover (R)-amine if needed.[1]

-

Quality Control: Chiral HPLC Method

To verify the Enantiomeric Excess (ee), use the following validated conditions.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | Hexane : Isopropanol : Diethylamine (90 : 10 : 0.[1]1) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Pyridine absorption) |

| Temperature | 25°C |

| Expected Retention | (S)-Isomer: ~8-10 min; (R)-Isomer: ~12-15 min (Verify with standards) |

-

Note on Additive: Diethylamine (DEA) is mandatory .[1][2] Without it, the basic pyridine nitrogen will interact with the silica support, causing severe peak tailing and loss of resolution.[2]

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| No Crystallization (Method A) | High solubility of salt; "Oiling out".[1] | Switch solvent to Isopropanol or Acetone.[1][2][8] Try Dibenzoyl-L-tartaric acid (lower solubility).[1] |

| Low ee% (<80%) | Inclusion of wrong enantiomer in crystal lattice.[2] | Slow down the cooling rate. Perform a second recrystallization.[1][2] |

| HPLC Peak Tailing | Interaction with silanols.[1][2] | Increase DEA concentration to 0.2%. Ensure column is equilibrated.[1][2] |

| Slow Enzymatic Reaction | Enzyme inhibition or water presence.[1][2] | Dry solvents over molecular sieves.[1][2] Increase enzyme loading to 100% w/w. |

References

-

Vertex Pharmaceuticals. (2003).[1][2] Chiral resolution method for producing compounds useful in the synthesis of taxanes.[2][5] US Patent 6,653,501 B2.[1][2] Link

-

Siedlecka, R. (2013).[2][8] Recent Developments in Optical Resolution.[2] Tetrahedron, 69(31), 6331-6363.[1][2] Link

-

Phenomenex. (2023).[1][2][10] Chiral HPLC Separations: A Guide to Column Selection and Method Development.Link

-

BOC Sciences. (2023).[1][2] Chiral Resolution and Separation Services: Protocols for Basic Amines.[1]

-

Ghanem, A. (2007).[2][11] Trends in Lipase-Catalyzed Asymmetric Access to Enantiomerically Pure/Enriched Compounds.[1][2] Tetrahedron: Asymmetry, 18(12), 1363-1393.[1][2] (Foundational text on CAL-B amine resolution).

Sources

- 1. 1-(Pyridin-2-yl)ethan-1-amine | C7H10N2 | CID 541877 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. phx.phenomenex.com [phx.phenomenex.com]

- 4. mdpi.com [mdpi.com]

- 5. US6653501B2 - Chiral resolution method for producing compounds useful in the synthesis of taxanes - Google Patents [patents.google.com]

- 6. rsc.org [rsc.org]

- 7. EP3280701B1 - A method of chiral resolution of the key intermediate of the synthesis of apremilast and its use for the preparation of pure apremilast - Google Patents [patents.google.com]

- 8. researchgate.net [researchgate.net]

- 9. EP1036189A1 - Resolution of chiral amines - Google Patents [patents.google.com]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

Application Notes & Protocols: The Strategic Role of 1-(4-Methoxypyridin-2-yl)ethan-1-amine in Modern Kinase Inhibitor Synthesis

Introduction: Unlocking Kinase Selectivity with the Methoxypyridine Scaffold

In the landscape of targeted cancer therapy, protein kinases remain a paramount class of drug targets. The development of small molecule kinase inhibitors has revolutionized treatment paradigms, yet the persistent challenge lies in achieving exquisite selectivity to minimize off-target effects and overcome resistance. The strategic selection of molecular building blocks is therefore critical. 1-(4-Methoxypyridin-2-yl)ethan-1-amine has emerged as a highly valuable chiral amine in this context. Its unique electronic and structural features—a hydrogen-bond accepting pyridine ring, a methoxy group capable of crucial interactions, and a chiral ethylamine side chain for stereospecific recognition—make it an exemplary scaffold for engaging the ATP-binding site of various kinases with high affinity and selectivity.

The pyridine nitrogen can act as a key "hinge-binding" element, forming a hydrogen bond with the backbone amide protons of the kinase hinge region, a conserved interaction for many Type I and Type II inhibitors. The 4-methoxy substituent can occupy a hydrophobic pocket, often providing additional van der Waals interactions and influencing the overall conformation of the inhibitor. This guide provides an in-depth analysis of its application, detailed synthetic protocols for both the building block and its incorporation into a representative inhibitor scaffold, and the underlying scientific rationale for its use.

Physicochemical Properties & Data

A thorough understanding of the starting material is fundamental. The key properties of the racemic form of this building block are summarized below.

| Property | Value |

| IUPAC Name | 1-(4-Methoxypyridin-2-yl)ethan-1-amine |

| CAS Number | 58088-65-6 |

| Molecular Formula | C₈H₁₂N₂O |

| Molecular Weight | 152.19 g/mol |

| Appearance | Varies; typically a liquid or low-melting solid |

| Chirality | Exists as (R) and (S) enantiomers |

Note: Enantiomerically pure forms, such as (S)-1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 1213918-99-0), are often preferred in drug development to ensure stereospecific interactions with the target kinase.

Application in Kinase Inhibitor Design: Targeting Key Oncogenic Pathways

The 1-(4-methoxypyridin-2-yl)ethan-1-amine motif is a privileged scaffold found in inhibitors targeting critical cell cycle and signaling kinases. Its derivatives have shown promise in modulating pathways frequently dysregulated in cancer.

-

Aurora Kinases: These serine/threonine kinases are crucial for mitotic progression. The aminopyridine scaffold can effectively target the ATP-binding pocket of Aurora A and B, leading to mitotic arrest and apoptosis in cancer cells.

-

Monopolar Spindle 1 (MPS1) Kinase: As a key component of the spindle assembly checkpoint, MPS1 is a high-value target in aneuploid cancers.[1] Inhibitors incorporating aminopyridine-like structures have been developed to disrupt this checkpoint, leading to mitotic catastrophe.[1]

-

Phosphoinositide 3-kinases (PI3K): The PI3K/AKT/mTOR pathway is a central regulator of cell growth and survival. Pyridine and pyrimidine-based compounds are core components of many PI3K inhibitors, where they interact with the hinge region of the p110 catalytic subunit.[2][3]

The general strategy involves coupling the amine with a core heterocyclic scaffold, which itself is further substituted to optimize potency, selectivity, and pharmacokinetic properties.

Caption: General workflow for kinase inhibitor synthesis.

Detailed Protocols

Protocol 1: Synthesis of the Building Block: 1-(4-Methoxypyridin-2-yl)ethan-1-amine via Reductive Amination

This protocol describes the synthesis of the racemic amine from its corresponding ketone. Reductive amination is a robust and widely used method for amine synthesis, valued for its efficiency and operational simplicity.[4]

Rationale: The reaction proceeds in two stages: the formation of an imine or enamine intermediate from the ketone and an ammonia source, followed by in-situ reduction. Sodium triacetoxyborohydride (STAB) is an ideal reducing agent for this transformation as it is milder than sodium borohydride and selectively reduces the protonated imine intermediate much faster than the starting ketone, minimizing side reactions like alcohol formation. Dichloroethane (DCE) is a common solvent that works well for both imine formation and the reduction step.

Materials:

-

2-Acetyl-4-methoxypyridine (CAS: 764708-20-5)

-

Ammonium acetate (NH₄OAc)

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE), anhydrous

-

Methanol (MeOH)

-

Saturated aqueous sodium bicarbonate (NaHCO₃)

-

Saturated aqueous sodium chloride (brine)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Dichloromethane (DCM)

-

Round-bottom flask, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add 2-acetyl-4-methoxypyridine (1.0 eq), ammonium acetate (10.0 eq), and anhydrous 1,2-dichloroethane (DCE) to make a ~0.2 M solution.

-

Imine Formation: Stir the mixture at room temperature for 30-60 minutes. The large excess of ammonium acetate serves as the ammonia source and drives the equilibrium towards imine formation.

-

Reduction: Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes. Caution: Gas evolution may occur. The reaction is mildly exothermic.

-

Reaction Monitoring: Stir the reaction at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Carefully quench the reaction by the slow addition of saturated aqueous NaHCO₃ solution until gas evolution ceases. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with dichloromethane (3 x volumes).

-

Washing and Drying: Combine the organic layers and wash sequentially with saturated aqueous NaHCO₃ and brine. Dry the organic layer over anhydrous MgSO₄.

-

Purification: Filter the drying agent and concentrate the filtrate under reduced pressure. The resulting crude amine can be purified by silica gel column chromatography using a gradient of DCM/MeOH (with 0.5% triethylamine to prevent streaking) to yield the pure product.

Self-Validation:

-

¹H NMR: Confirm the disappearance of the acetyl methyl singlet (~2.5 ppm) and the appearance of a quartet for the methine proton (~4.0 ppm) and a doublet for the new methyl group (~1.4 ppm).

-

Mass Spectrometry: Verify the molecular weight (M+H⁺ expected at m/z 153.10).

Protocol 2: Application - Synthesis of a Representative Pyrimidine-Based Kinase Inhibitor Scaffold

This protocol illustrates how 1-(4-methoxypyridin-2-yl)ethan-1-amine can be incorporated into a pyrimidine-based inhibitor scaffold via a nucleophilic aromatic substitution (SNAr) reaction. This is a common strategy for constructing inhibitors that target the kinase hinge region.

Rationale: The reaction couples the primary amine with an electron-deficient chloropyrimidine core. The chlorine at the 4-position of the pyrimidine ring is activated towards nucleophilic attack by the electron-withdrawing nature of the ring nitrogens. A base, such as diisopropylethylamine (DIPEA), is used to scavenge the HCl generated during the reaction. An elevated temperature is typically required to drive the reaction to completion.

Materials:

-

1-(4-Methoxypyridin-2-yl)ethan-1-amine (from Protocol 1)

-

2-Aryl-4-chloro-5-nitropyrimidine (a representative heterocyclic core)

-

N,N-Diisopropylethylamine (DIPEA)

-

n-Butanol or Dimethylformamide (DMF)

-

Round-bottom flask, condenser, magnetic stirrer, nitrogen inlet

Procedure:

-

Reaction Setup: To a round-bottom flask, add the 2-aryl-4-chloro-5-nitropyrimidine (1.0 eq), 1-(4-methoxypyridin-2-yl)ethan-1-amine (1.2 eq), and n-butanol to make a ~0.1 M solution.

-

Base Addition: Add DIPEA (2.0-3.0 eq) to the mixture.

-

Heating: Heat the reaction mixture to 80-100 °C under a nitrogen atmosphere for 4-16 hours.

-

Reaction Monitoring: Monitor the reaction by TLC or LC-MS for the consumption of the chloropyrimidine starting material.

-

Work-up: Cool the reaction mixture to room temperature. If a precipitate forms, it can be collected by filtration, washed with a cold solvent like diethyl ether or ethanol, and dried.

-

Extraction (if no precipitate): If the product remains in solution, concentrate the solvent under reduced pressure. Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine.

-

Purification: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate. Purify the crude product by silica gel column chromatography or preparative HPLC to yield the final coupled product.

Sources

"1-(4-Methoxypyridin-2-yl)ethan-1-amine" in cross-coupling reactions

Executive Summary

This application note details high-fidelity protocols for utilizing 1-(4-Methoxypyridin-2-yl)ethan-1-amine (CAS: 58088-65-6) in Palladium-catalyzed C-N cross-coupling reactions (Buchwald-Hartwig amination).[1] This building block presents a unique set of "privileged" structural features—an electron-rich pyridine ring and an

Technical Profile & Challenges

Molecule: 1-(4-Methoxypyridin-2-yl)ethan-1-amine Role in Coupling: Nucleophile (Primary Amine)[1]

Structural Analysis & Mechanistic Implications

-

-Branching (Steric): The methyl group at the

-

Pyridine Nitrogen (Chelation): The pyridine nitrogen is located

to the amine nitrogen. This 1,3-relationship allows for the formation of a stable 5-membered palladacycle (chelate) with the metal center.[1] -

4-Methoxy Effect (Electronic): The methoxy group at the 4-position is a strong Electron Donating Group (EDG).[1] It significantly increases the basicity (

) of the pyridine nitrogen, making it a more competitive ligand than unsubstituted pyridines. This exacerbates catalyst poisoning.

Strategic Protocol: Buchwald-Hartwig Amination

The following protocols prioritize the use of Third- and Fourth-Generation Buchwald Precatalysts . These systems are designed to activate rapidly at room temperature and contain bulky biaryl phosphine ligands that effectively out-compete the substrate for coordination sites on the Palladium, preventing the formation of the "dead" bis-chelated species.[1]

Protocol A: The "Universal" Method (High-Throughput Compatible)

Best for: Standard aryl bromides/chlorides and initial screening.[1]

Reagents:

-

Catalyst: Pd-G4-BrettPhos (1.0–3.0 mol%)[1]

-

Base: Sodium tert-butoxide (NaOtBu) (1.4 equiv)[1]

-

Solvent: 1,4-Dioxane (anhydrous)[1]

-

Temperature: 80 °C – 100 °C

Step-by-Step Methodology:

-

Preparation: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the aryl halide (1.0 mmol), 1-(4-Methoxypyridin-2-yl)ethan-1-amine (1.2 mmol), NaOtBu (1.4 mmol), and Pd-G4-BrettPhos (0.02 mmol).

-

Note: If the amine is a hydrochloride salt, increase base to 2.4 equiv.

-

-

Solvation: Add anhydrous 1,4-Dioxane (concentration 0.2 M).

-

Critical: Do not sparge the solvent after adding the catalyst to avoid aerosolizing the active species. Sparge solvent beforehand.

-

-

Reaction: Seal the vial and heat to 80 °C for 2–4 hours.

-

Checkpoint: Monitor by LCMS. If conversion <50% after 2 hours, raise temperature to 100 °C.

-

-

Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography (typically DCM/MeOH gradients for polar pyridines).

Protocol B: The "Base-Sensitive/Chiral" Method

Best for: Substrates containing esters, nitriles, or if racemization of the

Reagents:

-

Catalyst: Pd-G3-RuPhos (2.0 mol%)[1]

-

Base: LHMDS (Lithium hexamethyldisilazide), 1.0 M in THF (2.2 equiv)

-

Solvent: THF

-

Temperature: 60 °C

Mechanistic Insight: LHMDS is a soluble, non-nucleophilic base. It deprotonates the amine-Pd complex efficiently without attacking sensitive electrophiles.[1] RuPhos is exceptionally good at preventing

Step-by-Step Methodology:

-

Charge: Combine aryl halide (1.0 equiv) and Pd-G3-RuPhos (0.02 equiv) in a vial. Seal and purge with

. -

Add Liquid Reagents: Add THF (anhydrous) followed by the amine (1.2 equiv).

-

Base Addition: Dropwise add LHMDS (1.0 M in THF, 2.2 equiv) at room temperature.

-

Observation: The solution often turns a dark amber/red color upon base addition; this is normal for amido-Pd complexes.[1]

-

-

Heating: Stir at 60 °C for 6–12 hours.

-

Quench: Quench with saturated

solution to neutralize the silylamide byproducts.

Data Summary & Decision Matrix

| Variable | Protocol A (Standard) | Protocol B (Sensitive) |

| Catalyst System | Pd-G4-BrettPhos | Pd-G3-RuPhos |

| Ligand Class | Bulky Biaryl Phosphine (Dialkyl) | Bulky Biaryl Phosphine (Dicyclohexyl) |

| Base | NaOtBu (Heterogeneous) | LHMDS (Homogeneous) |

| Primary Risk | Base-mediated hydrolysis of esters | Slower reaction rates |

| Chelation Control | High (Ligand bulk prevents N-binding) | High (Electronic stabilization) |

| Racemization Risk | Moderate (at >100°C) | Low (Mild temp & base) |

Visualization: Workflow & Logic

The following diagram illustrates the decision logic for selecting the optimal coupling pathway based on substrate properties.

Caption: Decision tree for selecting the optimal cross-coupling protocol based on electrophile stability.

Troubleshooting & Self-Validation

To ensure the protocol is "self-validating," perform the following control experiment if yields are low (<30%):

The "Poison Test": Run a standard coupling reaction (e.g., with chlorobenzene) known to work well. Add 1.0 equivalent of 4-methoxypyridine (as a dummy mimic) to the reaction.

-

Result: If the standard reaction fails or slows significantly, the pyridine nitrogen is poisoning the catalyst.

-

Solution: Switch to Pd-PEPPSI-IPr catalyst (2 mol%). The N-Heterocyclic Carbene (NHC) ligand binds much more tightly to Pd than phosphines, rendering the catalyst virtually immune to displacement by the pyridine substrate.

References

-

Buchwald-Hartwig Amination Overview: ACS GCI Pharmaceutical Roundtable. "Buchwald-Hartwig Amination Reagent Guide."[1] [Link]

-

Ligand Selection for Primary Amines (BrettPhos): Maitre, S., et al. "BrettPhos-Pd-Catalyzed Amination of Aryl Mesylates and Tosylates."[1] Organic Letters. [Link]

-

Coupling of Base-Sensitive Substrates (LHMDS Method): Lundgren, R. J., et al. "Palladium-Catalyzed Cross-Coupling of Aryl Chlorides and Bromides with Primary Amines."[1] Angewandte Chemie International Edition. [Link]

-

Handling Pyridine-Containing Amines: Organic Chemistry Portal. "Buchwald-Hartwig Cross Coupling Reaction - Recent Literature."[1] [Link]

Sources

Scalable synthesis of "1-(4-Methoxypyridin-2-yl)ethan-1-amine"

Application Note: Scalable Asymmetric Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine

Executive Summary

The 1-(pyridin-2-yl)ethan-1-amine scaffold is a privileged motif in medicinal chemistry, appearing frequently in kinase inhibitors and CNS-active agents.[1] However, the introduction of electron-donating groups (e.g., 4-methoxy) combined with the electron-deficient pyridine ring creates specific synthetic challenges, particularly regarding the nucleophilic susceptibility of the ring and the difficulty of direct catalytic asymmetric reductive amination (DARA).

This guide details a robust, scalable, and non-cryogenic route for the synthesis of (S)-1-(4-methoxypyridin-2-yl)ethan-1-amine .[1] The protocol utilizes a Heck coupling strategy to install the acetyl group, avoiding toxic stannanes (Stille) or unstable organolithiums. The chiral amine is subsequently generated via the Ellman sulfinamide method, which offers superior diastereocontrol compared to standard transition-metal catalyzed hydrogenations for this specific substrate class.[1]

Retrosynthetic Analysis

The synthetic strategy disconnects the target amine into two key precursors: the commercially available 2-chloro-4-methoxypyridine and the chiral auxiliary (S)-tert-butanesulfinamide .[1]

Figure 1: Retrosynthetic logic prioritizing scalable C-C bond formation and reliable stereocontrol.

Protocol 1: Synthesis of 2-Acetyl-4-methoxypyridine

Rationale: Direct lithiation of 4-methoxypyridine is often unselective.[1] The Heck coupling of the 2-chloro derivative with butyl vinyl ether is a "green" process alternative that avoids cryogenic temperatures and heavy metal toxicity (Sn) associated with Stille couplings.

Reagents:

-

2-Chloro-4-methoxypyridine (1.0 equiv)[1]

-

n-Butyl vinyl ether (2.0 equiv)[1]

-

Palladium(II) acetate (

) (2 mol%) -

1,3-Bis(diphenylphosphino)propane (DPPP) (4 mol%)

-

Potassium carbonate (

) (1.5 equiv) -

Solvent: DMF or 1,4-Dioxane (degassed)[1]

Step-by-Step Methodology:

-

Catalyst Pre-complexation: In a reaction vessel flushed with nitrogen, dissolve

and DPPP in degassed DMF. Stir at room temperature for 15 minutes to generate the active catalyst species (yellow to orange color change). -

Coupling Reaction: Add 2-chloro-4-methoxypyridine,

, and n-butyl vinyl ether to the catalyst mixture. -

Heating: Heat the mixture to 90–100 °C for 12–16 hours. Monitor conversion by HPLC/UPLC (Target: >95% conversion of aryl chloride).

-

Note: The intermediate formed is the enol ether, which is stable under basic conditions.

-

-

Hydrolysis (One-Pot): Cool the reaction mixture to room temperature. Add 1N HCl (aq) slowly until pH < 2. Stir vigorously for 2 hours to hydrolyze the enol ether to the ketone.

-

Work-up: Neutralize with saturated

to pH 8. Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over -

Purification: The crude ketone is often pure enough for the next step. If necessary, purify via silica gel chromatography (Hexanes/EtOAc gradient).

Key Process Parameter: Oxygen exclusion is critical during the heating phase to prevent catalyst deactivation.

Protocol 2: Asymmetric Synthesis of (S)-Amine[1]

Rationale: Direct catalytic asymmetric reductive amination (DARA) often fails for electron-rich pyridine ketones due to catalyst poisoning or poor substrate binding.[1] The Ellman auxiliary approach guarantees high enantiomeric excess (ee) through a rigid cyclic transition state during reduction.

Reagents:

-

2-Acetyl-4-methoxypyridine (1.0 equiv)[1]

-

(S)-(-)-tert-Butanesulfinamide (1.1 equiv)[1]

-

Titanium(IV) ethoxide (

) (2.0 equiv) -

Sodium borohydride (

) (1.5 equiv) -

Solvent: THF (anhydrous)

Step-by-Step Methodology:

A. Condensation (Imine Formation)[2]

-

Setup: Charge a dry flask with 2-acetyl-4-methoxypyridine and (S)-tert-butanesulfinamide. Add anhydrous THF (0.5 M concentration relative to ketone).

-

Activation: Add

dropwise under nitrogen. The solution may turn slightly yellow. -

Reflux: Heat the mixture to 60–70 °C for 12–24 hours.

-

Checkpoint: Monitor by TLC or LCMS. The ketone peak should disappear, replaced by the less polar sulfinimine.

-

-

Quench: Cool to room temperature. Pour into a mixture of brine and ethyl acetate. Add Celite and stir for 15 minutes to precipitate titanium salts. Filter through a Celite pad.[1][2]

-

Isolation: Dry the filtrate (

) and concentrate. The crude sulfinimine is stable and can be used directly.

B. Diastereoselective Reduction

-

Reduction: Dissolve the crude sulfinimine in THF (0.2 M). Cool to -48 °C (or -78 °C for maximum diastereoselectivity, though -48 °C is often sufficient).

-

Addition: Add

powder in one portion (or add L-Selectride solution for higher diastereomeric ratios, >98:2). -

Warming: Allow the mixture to warm slowly to room temperature over 4 hours.

-

Quench: Add MeOH dropwise to destroy excess hydride, then add saturated

. -

Purification: Extract with EtOAc. Purify the sulfinamide intermediate via silica gel chromatography. This step removes the minor diastereomer, ensuring the final amine is optically pure.

C. Deprotection to HCl Salt

-

Cleavage: Dissolve the purified sulfinamide in MeOH. Add 4N HCl in dioxane (2.0 equiv).

-

Reaction: Stir at room temperature for 1 hour. A white precipitate (the amine hydrochloride) may form.

-

Isolation: Concentrate the solvent. Triturate the residue with diethyl ether or MTBE to obtain the (S)-1-(4-methoxypyridin-2-yl)ethan-1-amine dihydrochloride as a white, free-flowing solid.[1]

Data Summary & Quality Control

| Parameter | Specification | Method |

| Appearance | White to off-white solid | Visual |

| Purity | > 98.0% | HPLC (C18, 0.1% TFA) |

| Chiral Purity | > 99.0% ee | Chiral HPLC (e.g., Chiralpak AD-H) |

| Identity | Consistent with structure | 1H NMR (DMSO-d6) |

| Residual Pd | < 10 ppm | ICP-MS (Critical for pharma) |

1H NMR Diagnostic Signals (HCl Salt, DMSO-d6):

- 8.5 ppm (d, 1H, Py-H6)[1]

-

8.4 ppm (br s, 3H,

- 4.4 ppm (q, 1H, chiral CH)

-

3.9 ppm (s, 3H,

-

1.5 ppm (d, 3H,

References

-

Heck Coupling Mechanism & Scope: Beletskaya, I. P., & Cheprakov, A. V. (2000). The Heck Reaction as a Sharpening Stone of Palladium Catalysis. Chemical Reviews, 100(8), 3009–3066. Link

-

Ellman Auxiliary Synthesis: Liu, G., Cogan, D. A., & Ellman, J. A. (1997).[1][3] Catalytic Asymmetric Synthesis of tert-Butanesulfinamide. Journal of the American Chemical Society, 119(41), 9913–9914. Link

- Synthesis of Pyridyl Amines: Tellers, D. M., et al. (2006). Synthesis of 2-Acetyl-4-methoxypyridine Derivatives. Journal of Organic Chemistry, 71(12), 4674.

-

Titanium-Mediated Condensation: Robak, M. T., Herbage, M. A., & Ellman, J. A. (2010).[1] Synthesis and Applications of tert-Butanesulfinamide. Chemical Reviews, 110(6), 3600–3740. Link

Sources

Application Note: Solvent Effects in the Asymmetric Synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine

Introduction

Chiral amines are fundamental building blocks in the synthesis of pharmaceuticals and agrochemicals, with their stereochemistry often dictating biological activity.[1] 1-(4-Methoxypyridin-2-yl)ethan-1-amine is a key intermediate for various bioactive molecules, and its enantiomerically pure synthesis is of significant interest. A prevalent and efficient method for producing such chiral amines is the asymmetric reduction of the corresponding prochiral ketone, 2-acetyl-4-methoxypyridine. This transformation is commonly achieved through catalytic transfer hydrogenation, a process highly influenced by the choice of solvent.

This application note provides a detailed guide for researchers, scientists, and drug development professionals on the critical role of solvent selection in the asymmetric synthesis of 1-(4-Methoxypyridin-2-yl)ethan-1-amine. We will explore the underlying principles of solvent effects and provide detailed protocols for conducting the synthesis in various solvent systems, enabling the rational optimization of reaction conditions to achieve high yield and enantioselectivity.

The Causality Behind Solvent Selection in Asymmetric Catalysis

The solvent is not merely an inert medium in which a reaction occurs; it is an active participant that can profoundly influence the reaction's kinetics, selectivity, and overall efficiency. In the context of transition metal-catalyzed asymmetric synthesis, the solvent can impact several key aspects of the catalytic cycle.[2]

-

Catalyst Conformation and Stability: The solvent can interact with the catalyst, influencing the conformational flexibility of the chiral ligand. Nonpolar solvents, for instance, may favor the formation of intramolecular hydrogen bonds within the catalyst, leading to a more rigid and ordered transition state, which often translates to higher enantioselectivity.[3] Conversely, polar solvents can disrupt these interactions, resulting in a more flexible system and potentially lower enantioselectivity.[3]

-

Solvation of Reactants and Intermediates: The differential solvation of reactants, intermediates, and transition states can alter their relative energies, thereby affecting the reaction rate and selectivity. Protic solvents, for example, can form hydrogen bonds with reactants and intermediates, stabilizing them and potentially altering the reaction pathway.

-

Reagent Solubility: The solubility of the catalyst, substrate, and any additives is a fundamental prerequisite for a successful homogeneous reaction. Poor solubility can lead to heterogeneous mixtures, mass transfer limitations, and ultimately, poor reaction performance.

-

Catalyst Deactivation: The solvent can play a role in catalyst deactivation pathways. In some cases, coordinating solvents can compete with the substrate for binding to the metal center, leading to catalyst inhibition.

Experimental Protocols: Asymmetric Transfer Hydrogenation of 2-Acetyl-4-methoxypyridine

The following protocols detail the asymmetric transfer hydrogenation of 2-acetyl-4-methoxypyridine to yield 1-(4-methoxypyridin-2-yl)ethan-1-amine using a common ruthenium-based catalyst system. The protocols are designed to investigate the effect of different solvent classes on the reaction outcome.

Core Reaction Scheme:

Figure 1. Asymmetric Transfer Hydrogenation.

Materials and Reagents:

-

2-Acetyl-4-methoxypyridine

-

[Ru(p-cymene)Cl2]2

-

(1R,2R)-(-)-N-(p-Toluenesulfonyl)-1,2-diphenylethylenediamine ((R,R)-TsDPEN)

-

Formic acid (HCOOH)

-

Triethylamine (TEA)

-

Anhydrous Isopropanol (IPA)

-

Anhydrous Dichloromethane (DCM)

-

Anhydrous Toluene

-

Ethyl acetate

-

Saturated aqueous sodium bicarbonate (NaHCO3) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO4)

-

Deuterated chloroform (CDCl3) for NMR analysis

-

Chiral HPLC column and appropriate mobile phase for enantiomeric excess determination

Protocol 1: Synthesis in a Protic Solvent (Isopropanol)

-

Catalyst Preparation: In a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve [Ru(p-cymene)Cl2]2 (3.1 mg, 0.005 mmol) and (R,R)-TsDPEN (4.4 mg, 0.012 mmol) in anhydrous isopropanol (5 mL). Stir the mixture at room temperature for 20 minutes to form the active catalyst.

-

Reaction Setup: In a separate Schlenk flask, dissolve 2-acetyl-4-methoxypyridine (151 mg, 1.0 mmol) in anhydrous isopropanol (5 mL).

-

Azeotropic Mixture Preparation: Prepare a 5:2 azeotropic mixture of formic acid and triethylamine.

-

Reaction Initiation: To the solution of 2-acetyl-4-methoxypyridine, add the pre-formed catalyst solution followed by the formic acid/triethylamine azeotrope (0.5 mL).

-

Reaction Monitoring: Stir the reaction mixture at 28 °C. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Work-up:

-

Quench the reaction by adding a saturated aqueous solution of NaHCO3 (10 mL).

-

Extract the aqueous layer with ethyl acetate (3 x 15 mL).

-

Combine the organic layers and wash with brine (10 mL).

-

Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure.

-

-

Analysis:

-

Determine the yield of the crude product.

-

Purify the product by column chromatography on silica gel if necessary.

-

Characterize the product by ¹H NMR and ¹³C NMR.

-

Determine the enantiomeric excess (e.e.) by chiral HPLC analysis.

-

Protocol 2: Synthesis in an Aprotic Polar Solvent (Dichloromethane)

Follow the same procedure as in Protocol 1, but substitute anhydrous dichloromethane for anhydrous isopropanol as the reaction solvent.

Protocol 3: Synthesis in a Nonpolar Solvent (Toluene)

Follow the same procedure as in Protocol 1, but substitute anhydrous toluene for anhydrous isopropanol as the reaction solvent.

Expected Results and Discussion